Cas no 2227673-45-0 ((2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine)

(2S)-1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine is a chiral amine derivative featuring a brominated pyrazole core, offering versatile reactivity for synthetic applications. The stereospecific (2S) configuration ensures precise enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediate development. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methyl group on the pyrazole ring improves stability. Its amine functionality allows for further derivatization, enabling the construction of complex heterocyclic frameworks. This compound is particularly useful in medicinal chemistry for designing targeted bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine structure
2227673-45-0 structure
Product Name:(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine
CAS No:2227673-45-0
MF:C7H12BrN3
MW:218.09428024292
CID:6170171
PubChem ID:165797745
Update Time:2025-06-08

(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine
    • EN300-1921856
    • 2227673-45-0
    • Inchi: 1S/C7H12BrN3/c1-5(9)3-6-4-7(8)10-11(6)2/h4-5H,3,9H2,1-2H3/t5-/m0/s1
    • InChI Key: QOSBHLUTWMOTQX-YFKPBYRVSA-N
    • SMILES: BrC1C=C(C[C@H](C)N)N(C)N=1

Computed Properties

  • Exact Mass: 217.02146g/mol
  • Monoisotopic Mass: 217.02146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.8Ų

(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1921856-0.05g
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine
2227673-45-0
0.05g
$1008.0 2023-09-17
Enamine
EN300-1921856-0.1g
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine
2227673-45-0
0.1g
$1056.0 2023-09-17
Enamine
EN300-1921856-0.25g
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine
2227673-45-0
0.25g
$1104.0 2023-09-17
Enamine
EN300-1921856-0.5g
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine
2227673-45-0
0.5g
$1152.0 2023-09-17
Enamine
EN300-1921856-1.0g
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine
2227673-45-0
1g
$2767.0 2023-05-31
Enamine
EN300-1921856-2.5g
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine
2227673-45-0
2.5g
$2351.0 2023-09-17
Enamine
EN300-1921856-5.0g
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine
2227673-45-0
5g
$8025.0 2023-05-31
Enamine
EN300-1921856-10.0g
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine
2227673-45-0
10g
$11900.0 2023-05-31
Enamine
EN300-1921856-1g
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine
2227673-45-0
1g
$1200.0 2023-09-17
Enamine
EN300-1921856-5g
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine
2227673-45-0
5g
$3479.0 2023-09-17

Additional information on (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine

Introduction to (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine (CAS No. 2227673-45-0)

(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine (CAS No. 2227673-45-0) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a 3-bromo substituent and a 1-methyl-1H-pyrazol-5-yl moiety, which contribute to its biological activity and pharmacological properties.

The synthesis of (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine has been extensively studied, with various methods reported in the literature. One of the most common approaches involves the reaction of 3-bromo-1-methylpyrazole with an appropriate amino alcohol, followed by stereoselective resolution to obtain the desired enantiomer. The chiral center at the propan-2-amine position plays a crucial role in determining the compound's biological activity, as enantiomers often exhibit different pharmacological profiles.

In recent years, significant advancements have been made in understanding the biological activity of (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine. Studies have shown that this compound exhibits potent activity against various biological targets, making it a promising candidate for drug development. For instance, it has been reported to have selective binding affinity for specific receptors and enzymes, which could be leveraged for the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

The pharmacokinetic properties of (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine have also been investigated. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for its potential use as a therapeutic agent. Additionally, preclinical studies have demonstrated that this compound has low toxicity and good safety profiles, further supporting its suitability for further development.

In the context of drug discovery and development, (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-amine has shown promise as a lead compound for optimizing drug candidates. Its unique structure and biological activity make it an attractive starting point for structure-based drug design (SBDD) and high-throughput screening (HTS) campaigns. Researchers are actively exploring ways to modify the structure of this compound to enhance its potency and selectivity while minimizing potential side effects.

Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While no clinical trials have been reported for (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-y-l)propan--2-amine as of yet, preclinical data suggest that it has the potential to advance to clinical testing in the near future. Ongoing research is focused on identifying specific disease indications where this compound could be most effective and developing robust preclinical models to support its evaluation.

The broader implications of research on (2S)-1-(3-bromo--1-methyl--1H-pyrazol--5-y-l)propan--2-amine extend beyond its immediate therapeutic applications. Understanding the mechanisms by which this compound interacts with biological targets can provide valuable insights into disease pathogenesis and inform the development of novel therapeutic strategies. Additionally, the study of this compound's structure-function relationships can contribute to the advancement of medicinal chemistry as a whole.

In conclusion, (2S)-1-(3-bromo- strong>-< strong > 1 strong > - methyl - strong > 1 H - pyrazol - strong > 5 yl ) strong > propan - strong > 2 strong > - amine (CAS No. 2227673 - 45 - 0 ) represents a promising lead compound in medicinal chemistry with potential applications in various therapeutic areas . Its unique structural features , favorable pharmacokinetic properties , and low toxicity profile make it an attractive candidate for further development . Ongoing research aims to optimize its structure and evaluate its efficacy in preclinical models , paving the way for potential clinical applications . p > article > response >

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent